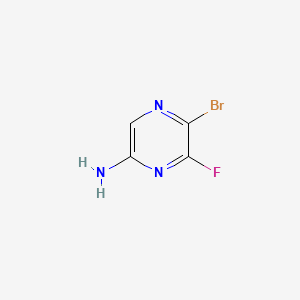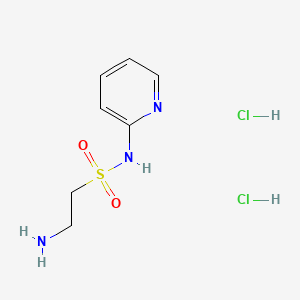![molecular formula C7H13ClN2O B13471215 (4r)-1-Azaspiro[3.3]heptane-6-carboxamidehydrochloride](/img/structure/B13471215.png)
(4r)-1-Azaspiro[3.3]heptane-6-carboxamidehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4r)-1-Azaspiro[33]heptane-6-carboxamidehydrochloride is a compound that belongs to the class of spirocyclic amines Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4r)-1-Azaspiro[3.3]heptane-6-carboxamidehydrochloride typically involves the formation of the spirocyclic ring system. One common method involves the cyclization of appropriate precursors under basic conditions. For example, the reaction of a suitable amine with a cyclic ketone can form the spirocyclic structure. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium tert-butoxide .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. One such method includes the use of protecting group-free routes to avoid complex purification steps.
Analyse Chemischer Reaktionen
Types of Reactions
(4r)-1-Azaspiro[3.3]heptane-6-carboxamidehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or other derivatives.
Wissenschaftliche Forschungsanwendungen
(4r)-1-Azaspiro[3.3]heptane-6-carboxamidehydrochloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (4r)-1-Azaspiro[3.3]heptane-6-carboxamidehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with similar structural features.
Spiro[3.3]heptane-2,6-dicarboxylic acid: Used in the formation of metal-organic frameworks.
Uniqueness
(4r)-1-Azaspiro[3.3]heptane-6-carboxamidehydrochloride is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. Its ability to form stable spirocyclic structures makes it valuable in drug design and material science .
Eigenschaften
Molekularformel |
C7H13ClN2O |
|---|---|
Molekulargewicht |
176.64 g/mol |
IUPAC-Name |
1-azaspiro[3.3]heptane-6-carboxamide;hydrochloride |
InChI |
InChI=1S/C7H12N2O.ClH/c8-6(10)5-3-7(4-5)1-2-9-7;/h5,9H,1-4H2,(H2,8,10);1H |
InChI-Schlüssel |
FEOKBWNVICBKBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC12CC(C2)C(=O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-Methyl-2-azaspiro[3.3]heptan-1-yl}methanol](/img/structure/B13471132.png)







![3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propoxy]propanoic acid](/img/structure/B13471168.png)
![4-fluoro-N-methylbicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B13471187.png)


![(2R)-2-[(Tert-butoxy)carbonylamino]-2-(3-phenylphenyl)acetic acid](/img/structure/B13471210.png)
![N-benzyl-3-methylspiro[3.3]heptan-1-amine](/img/structure/B13471214.png)
